4-(2H-indazol-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-indazol-2-yl)thiazole is a heterocyclic compound that combines the structural features of both indazole and thiazole rings. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-indazol-2-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve heating in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(2H-indazol-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or acyl groups .
Scientific Research Applications
4-(2H-indazol-2-yl)thiazole has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2H-indazol-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with the replication of viruses by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole and thiazole derivatives, such as:
- 2-(1H-indazol-2-yl)thiazole
- 4-(1H-indazol-3-yl)thiazole
- 2-(2H-indazol-2-yl)thiazole
Uniqueness
4-(2H-indazol-2-yl)thiazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59158-92-8 |
---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-indazol-2-yl-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)5-13(12-9)10-6-14-7-11-10/h1-7H |
InChI Key |
MWOSTEZYQQBIDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)C3=CSC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.